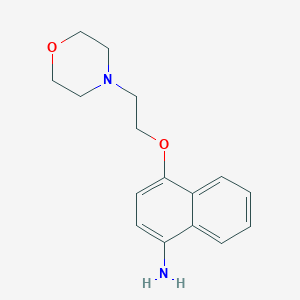

4-(2-Morpholinoethoxy)naphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVYGBBVOSFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453155 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-90-9 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine

Abstract

This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 4-(2-Morpholinoethoxy)naphthalen-1-amine, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing with the nitration of 1-naphthol, followed by a Williamson ether synthesis, and concluding with the reduction of a nitro group to the target primary amine. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols. All key mechanistic claims and procedural standards are supported by authoritative citations.

Introduction and Strategic Overview

4-(2-Morpholinoethoxy)naphthalen-1-amine possesses a unique molecular architecture, incorporating a naphthalen-1-amine core functionalized with a morpholinoethoxy side chain. This combination of a privileged aromatic amine scaffold and a flexible, polar morpholine-containing ether linkage makes it an attractive candidate for investigation in medicinal chemistry and materials science. The strategic design of its synthesis is paramount to achieving high purity and yield, essential for downstream applications.

The synthetic strategy detailed herein is a convergent three-step process. This approach was selected for its logical flow, utilization of well-established and robust chemical transformations, and the commercial availability of the starting materials. The overall pathway can be visualized as follows:

physicochemical properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine

Introduction

4-(2-Morpholinoethoxy)naphthalen-1-amine (CAS No: 317806-90-9) is a synthetic organic compound featuring a unique combination of three key structural motifs: a polycyclic aromatic naphthalene core, a flexible morpholinoethoxy side chain, and a primary aromatic amine.[1][2] This molecular architecture makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The naphthalene system provides a rigid, lipophilic scaffold suitable for interaction with hydrophobic pockets in biological targets, while the morpholine and amine groups offer sites for hydrogen bonding and potential salt formation, enhancing solubility and target affinity.

Understanding the fundamental physicochemical properties of a molecule is a non-negotiable prerequisite for its advancement in any drug development pipeline.[3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical attributes of 4-(2-Morpholinoethoxy)naphthalen-1-amine, offering both theoretical insights and validated experimental protocols for its characterization.

Core Molecular and Physical Properties

A precise understanding of the foundational properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine is the starting point for all further investigation. These identifiers are crucial for sourcing, documentation, and computational modeling. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 317806-90-9 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [1] |

| Molecular Weight | 272.35 g/mol | |

| Common Synonym | 4-[2-(4-morpholinyl)ethoxy]-1-naphthylamine | |

| Purity (Typical) | ≥95% | [6] |

| InChI Key | MROVYGBBVOSFPE-UHFFFAOYSA-N |

Critical Physicochemical Parameters for Drug Development

The interplay between a molecule's solubility, basicity, and lipophilicity is central to its behavior in a biological system.[7] This section delves into these critical parameters, explaining the causal relationship between the molecule's structure and its expected properties, and provides standardized protocols for their experimental determination.

Solubility

Theoretical Insight: The solubility of 4-(2-Morpholinoethoxy)naphthalen-1-amine is dictated by the balance between its large, hydrophobic naphthalene core and its polar morpholinoethoxy tail. Aryl amines and large hydrocarbon structures are typically insoluble or poorly soluble in neutral aqueous media due to the energetic cost of disrupting the water hydrogen-bonding network.[8] However, the molecule possesses two basic nitrogen atoms: the primary aromatic amine and the tertiary amine within the morpholine ring. In an acidic environment, these sites can be protonated to form cationic species. The resulting salts, such as a hydrochloride salt, will exhibit significantly enhanced aqueous solubility. The molecule is expected to be freely soluble in common organic solvents like dichloromethane, methanol, and DMSO.[8][9]

Experimental Protocol: Qualitative Solubility Assessment This protocol provides a rapid, qualitative assessment of solubility in key solvent systems, which is fundamental for guiding formulation and reaction setup.

-

Preparation: Label three separate 13x100 mm test tubes: "Water," "1M HCl," and "DCM."

-

Dispensing: Add approximately 1-2 mg of 4-(2-Morpholinoethoxy)naphthalen-1-amine to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent (deionized water, 1M hydrochloric acid, or dichloromethane) to each tube.

-

Mixing: Vigorously agitate each tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each tube against a dark background for the presence of undissolved solid. Record observations as "Insoluble," "Slightly Soluble," or "Freely Soluble."[9][10] The expected outcome is insolubility in water, but solubility in 1M HCl and DCM.

Acidity/Basicity (pKa)

Theoretical Insight: The pKa, the pH at which a functional group is 50% ionized, is a critical determinant of a drug's absorption and distribution. This compound is polybasic, with two primary sites of protonation:

-

Aromatic Amine (on Naphthalene): Aromatic amines are weakly basic due to the delocalization of the nitrogen lone pair into the aromatic π-system. The pKa of the conjugate acid is typically in the range of 4-5.

-

Tertiary Aliphatic Amine (in Morpholine): The nitrogen in the morpholine ring is a tertiary aliphatic amine, which is significantly more basic. Its conjugate acid pKa is expected to be in the range of 7-9. For instance, the structurally related 4-(2-Aminoethyl)morpholine has pKa values of 4.06 and 9.15.[11]

At physiological pH (~7.4), the morpholine nitrogen will be substantially protonated, rendering the molecule positively charged, which can enhance interactions with negatively charged biological macromolecules and improve aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration is the gold-standard method for accurately determining the pKa values of ionizable compounds.

-

Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% methanol/water) to ensure solubility throughout the titration.

-

Acidification: Acidify the solution to ~pH 2 by adding a standardized strong acid (e.g., 0.1 M HCl).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration Execution: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the precise pKa values from the derivative of the curve.

Lipophilicity (LogP/LogD)

Theoretical Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross cell membranes.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The large naphthalene ring system endows 4-(2-Morpholinoethoxy)naphthalen-1-amine with significant lipophilic character. Related naphthalene-morpholine structures exhibit calculated LogP values well above 4.0, suggesting high lipophilicity.[12]

Because the molecule ionizes, its distribution between phases will be pH-dependent. This is described by LogD, the distribution coefficient. At lower pH values where the molecule is protonated and more water-soluble, the LogD value will be lower than the intrinsic LogP. This pH-dependent lipophilicity is crucial for its ADME profile.

Experimental Protocol: Shake-Flask Method for LogP Determination The shake-flask method remains a foundational technique for measuring lipophilicity.

-

Phase Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in n-octanol that has been pre-saturated with water.

-

Partitioning: In a separatory funnel, combine 10 mL of the octanol solution with 10 mL of water (pre-saturated with n-octanol).

-

Equilibration: Shake the funnel vigorously for 5 minutes to allow for partitioning between the two phases. Let the funnel stand until the layers have completely separated.

-

Sampling: Carefully collect a sample from the aqueous phase.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the concentration in the octanol phase by subtraction from the initial concentration. The LogP is calculated as: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Structural Characterization Workflow

Confirming the chemical identity and purity of a compound is a cornerstone of scientific integrity. A combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provides an unambiguous structural confirmation.

Caption: Workflow for the structural elucidation of the target compound.

Predicted Spectral Data: The following table outlines the expected spectral characteristics for 4-(2-Morpholinoethoxy)naphthalen-1-amine, which are essential for verifying experimental results.

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Chemical Shifts (δ) | ~7.0-8.0 ppm: Aromatic protons (naphthalene). ~4.2 ppm: -O-CH₂- protons. ~3.7 ppm: Morpholine protons adjacent to oxygen. ~2.8 ppm: -CH₂-N- protons. ~2.6 ppm: Morpholine protons adjacent to nitrogen. ~4.0-5.0 ppm (broad): -NH₂ protons. |

| ¹³C NMR | Chemical Shifts (δ) | ~100-150 ppm: Aromatic carbons. ~67 ppm: Morpholine carbons adjacent to oxygen. ~65 ppm: -O-CH₂- carbon. ~54 ppm: Morpholine carbons adjacent to nitrogen. ~58 ppm: -CH₂-N- carbon. |

| IR | Vibrational Frequencies (cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretching (primary amine). ~3050 cm⁻¹: Aromatic C-H stretching. ~2800-3000 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C bending. ~1250 cm⁻¹: Aryl C-O stretching. ~1115 cm⁻¹: Aliphatic C-O-C stretching (ether/morpholine). |

| MS (ESI+) | m/z | 273.16 [M+H]⁺: The protonated parent molecule, confirming the molecular weight. |

Implications for Drug Discovery and Development

The physicochemical profile of 4-(2-Morpholinoethoxy)naphthalen-1-amine positions it as a promising scaffold for drug discovery.

-

"Drug-Likeness": With a molecular weight of 272.35 Da, the molecule comfortably adheres to the general guideline of MW < 500 Da, which is often associated with improved oral bioavailability.[5] Its structure contains donors and acceptors for hydrogen bonding, aligning with principles for good membrane permeability and target interaction.

-

Formulation Potential: The presence of basic centers is a significant advantage for formulation. The ability to form a stable, water-soluble salt (e.g., hydrochloride) would facilitate the development of aqueous-based formulations for intravenous administration or oral solutions.[13]

-

ADME Considerations: The predicted high lipophilicity suggests the compound will readily cross biological membranes, a prerequisite for reaching intracellular targets.[7] However, very high lipophilicity can sometimes lead to non-specific binding, rapid metabolism, or toxicity.[4] Therefore, experimental determination of its LogD at pH 7.4 is critical to ensure it falls within an optimal range (typically 1-3) for successful drug candidates.

Conclusion

4-(2-Morpholinoethoxy)naphthalen-1-amine is a compound with a well-defined set of physicochemical properties that make it an attractive starting point for medicinal chemistry programs. Its moderate molecular weight, combined with dual basic centers for tuning solubility and a lipophilic core for membrane transit, provides a balanced profile. The experimental protocols and theoretical insights detailed in this guide equip researchers with the necessary framework to rigorously characterize this molecule and unlock its potential in the development of novel therapeutics. A thorough understanding and strategic manipulation of these properties will be the key to translating its structural promise into functional efficacy.

References

- Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery News.

- Anonymous. (2015). Importance of Physicochemical Properties In Drug Discovery.

- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- CookeChem. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine, 95+%. CookeChem.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Grossmont College.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College.

- ChemicalBook. (2023). 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9. ChemicalBook.

- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.

- Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Studylib.

- Sigma-Aldrich. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine. Sigma-Aldrich.

- ChemicalBook. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine. ChemicalBook.

- ChemicalBook. (2025). 4-(2-Aminoethyl)morpholine | 2038-03-1. ChemicalBook.

- PubChem. (n.d.). 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine. PubChem.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine - CAS:317806-90-9. x-reagent.com.

Sources

- 1. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]

- 2. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [chemicalbook.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. 4-(2-Morpholinoethoxy)naphthalen-1-amine - CAS:317806-90-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. embibe.com [embibe.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 12. 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine | C22H23NO | CID 436682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

An In-depth Technical Guide to 4-(2-Morpholinoethoxy)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a naphthalenamine derivative with potential applications in pharmacological research and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues to present a predictive profile of its chemical properties, a plausible synthetic route, and potential biological activities. The core structure, combining a naphthalen-1-amine scaffold with a morpholinoethoxy side chain, suggests a rich potential for biological interactions. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific applications of this and similar compounds.

Introduction: The Naphthalenamine and Morpholine Scaffolds in Medicinal Chemistry

The naphthalenamine core is a well-established pharmacophore found in a variety of biologically active compounds. The rigid, bicyclic aromatic system of naphthalene provides a platform for diverse functionalization, leading to compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The amino group on the naphthalene ring is a key functional handle for synthetic modifications, allowing for the introduction of various side chains to modulate physicochemical properties and biological targets.

The morpholine moiety is another privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[3] Its saturated heterocyclic structure can improve aqueous solubility, metabolic stability, and receptor-binding affinity. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The combination of the naphthalenamine and morpholine scaffolds in 4-(2-Morpholinoethoxy)naphthalen-1-amine suggests a molecule with potential for significant biological activity, warranting further investigation.

Chemical Profile

Structure and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 317806-90-9 | [4][5] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [5] |

| Molecular Weight | 272.34 g/mol | [5] |

| Synonyms | 4-[2-(4-morpholinyl)ethoxy]-1-naphthylamine | |

| Predicted logP | 2.5 - 3.5 | Inferred from related structures |

| Predicted pKa | Amine: 4.5-5.5, Morpholine N: 8.5-9.5 | Inferred from related structures |

Structure:

Caption: Chemical structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach to synthesize the title compound involves a two-step process starting from 4-amino-1-naphthol.

Sources

Introduction: The Naphthalen-1-amine Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Naphthalen-1-amine Derivatives

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides an ideal framework for interaction with a multitude of biological targets. When functionalized with an amine group at the C1 position, the resulting naphthalen-1-amine core becomes a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological receptors. This versatility has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several commercially available drugs, such as the antifungal agent Terbinafine and the antidepressant Agomelatine, feature the naphthalene core, underscoring its therapeutic relevance.[4]

This guide provides an in-depth exploration of the diverse biological activities of naphthalen-1-amine derivatives. We will dissect the key mechanisms of action, present methodologies for their biological evaluation, and analyze structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive understanding of this potent chemical class.

Part 1: Anticancer Activity of Naphthalen-1-amine Derivatives

Naphthalene derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxic effects against a range of human cancer cell lines through various mechanistic pathways.[5] The naphthalen-1-amine scaffold, in particular, has been successfully modified to create potent agents that interfere with critical cellular processes required for cancer cell growth and survival.[6]

Key Mechanisms of Anticancer Action

A. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several naphthalen-1-amine derivatives have been identified as potent inhibitors of tubulin assembly.[6][7] For example, certain naphthalene-containing enamides function as intracellular tubulin assembly inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] This mechanism is particularly effective as it directly targets the process of cell division, which is highly active in cancerous tissues.

B. Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is crucial for the final step of estrogen biosynthesis. In estrogen receptor-positive (ER+) breast cancers, which account for approximately 70% of cases, inhibiting aromatase is a primary therapeutic strategy.[5] Naphthalen-1-yloxyacetamide derivatives have been designed and synthesized as effective aromatase inhibitors. These compounds compete with the natural substrate, leading to reduced estrogen levels and thereby suppressing the growth of hormone-dependent breast cancer cells like MCF-7.[5][9] The most potent of these derivatives have shown inhibitory efficacy comparable to the standard drug Letrozole.[5]

C. Induction of Apoptosis: Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. Naphthalene derivatives trigger apoptosis through both intrinsic and extrinsic pathways. For instance, potent naphthalen-1-yloxyacetamide conjugates have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.[5][9] This disruption of the Bcl-2/Bax ratio leads to the activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[5]

In Vitro Evaluation of Cytotoxicity

The foundational experiment to determine the anticancer potential of a compound is a cytotoxicity assay. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay The choice of this protocol is based on its high throughput, reliability, and direct correlation between mitochondrial activity (measured by formazan production) and the number of living cells.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the naphthalen-1-amine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for various naphthalen-1-amine derivatives, demonstrating their potency against different cancer cell lines.

| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-enamide (analog 5f) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [6][7] |

| Naphthalene-enamide (analog 5g) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [6][7] |

| Doxorubicin (Reference Drug) | Huh-7 (Hepatocellular Carcinoma) | 7.20 | [6][7] |

| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast Cancer) | 2.33 | [5] |

| Naphthalen-1-yloxyacetamide (5e) | MCF-7 (Breast Cancer) | 3.03 | [5] |

| N-(pyridinylmethyl)naphthalen-1-amine | MCF-7 (Breast Cancer) | < 10 µg/mL | [12] |

| N-(pyridinylmethyl)naphthalen-1-amine | H-460 (Non-small cell lung) | < 10 µg/mL | [12] |

| Naphthalene-1,4-dione (analog 44) | HEC1A (Endometrial Cancer) | 6.4 | [11] |

| Naphthalene-substituted triazole (6a) | MDA-MB-231 (Breast Cancer) | 0.03 | [13] |

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens poses a severe threat to global health, creating an urgent need for novel antimicrobial agents.[14] Naphthalene-containing compounds, including naphthalen-1-amine derivatives, have been identified as a promising class of antimicrobials with a broad spectrum of activity against both bacteria and fungi.[3][14][15] The naphthalene core offers a versatile scaffold that can be chemically modified to enhance potency and selectivity.[14]

Spectrum of Activity and Mechanism

Derivatives of naphthalen-1-amine have demonstrated significant in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal strains.[2][14] While the precise mechanisms are diverse and depend on the specific derivative, a common mode of action involves disruption of the microbial cell membrane. The lipophilic naphthalene moiety can intercalate into the lipid bilayer, altering membrane fluidity and integrity, leading to leakage of cellular contents and eventual cell death. This mechanism is validated by time-kill kinetic assays, which show a rapid bactericidal effect.[2]

Evaluation of Antimicrobial Efficacy

The standard metric for quantifying the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits microbial growth.[14] The broth microdilution method is the gold standard for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination This protocol is selected because it is a quantitative, reproducible, and scalable method that allows for the simultaneous testing of multiple compounds against various microorganisms, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[14]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the naphthalen-1-amine derivatives in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture an aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no colony growth on the agar after incubation.

Quantitative Antimicrobial Data

The table below summarizes the reported MIC values for N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to the target amine compounds and indicate their potential antimicrobial activity.[14]

| Compound ID | E. coli | K. pneumoniae | P. aeruginosa | E. faecalis | B. subtilis | S. aureus | Reference |

| 4f | < 0.97 | 1.95 | 3.9 | 1.95 | < 0.97 | < 0.97 | [14] |

| 4g | 1.95 | 3.9 | 7.81 | 3.9 | 1.95 | 1.95 | [14] |

| 4h | 3.9 | 7.81 | 15.62 | 7.81 | 3.9 | 3.9 | [14] |

| All values are MIC in µg/mL. |

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Naphthalene derivatives have been widely explored for the development of new anti-inflammatory agents.[16] Compounds like Naproxen, a substituted naphthalene, are potent anti-inflammatory drugs.[16] Research has shown that substitution at the α-position (C1) of the naphthalene nucleus, as in naphthalen-1-amine, can significantly influence anti-inflammatory activity.[16]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17] Some naphthalen-1-amine derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[17][18] Studies have also investigated their ability to stabilize red blood cell membranes (HRBC), an in vitro model that correlates with the stabilization of lysosomal membranes, preventing the release of pro-inflammatory mediators.[19]

In Vivo and In Vitro Evaluation

A combination of in vivo and in vitro assays is necessary to validate the anti-inflammatory potential of naphthalen-1-amine derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats This is a classic and highly reliable in vivo model for evaluating acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a predictable inflammatory response, and a reduction in paw volume (edema) is a direct measure of the compound's efficacy.[20]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Phenylbutazone, Indomethacin), and test groups receiving different doses of the naphthalen-1-amine derivative orally or intraperitoneally.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[20]

Experimental Protocol: In Vitro HRBC Membrane Stabilization This in vitro method is a cost-effective and rapid screening tool. Its principle is based on the observation that NSAIDs can protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to their ability to stabilize lysosomal membranes in inflammatory conditions.[19]

-

Blood Collection: Obtain fresh whole blood from a healthy volunteer and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension in isosaline.

-

Assay Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound solution at various concentrations. Include a standard drug (e.g., Diclofenac sodium).

-

Incubation and Lysis: Incubate the mixtures at 37°C for 30 minutes, then centrifuge.

-

Measurement: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization (inhibition of hemolysis).

Part 4: Other Notable Biological Activities

The structural versatility of the naphthalen-1-amine scaffold has led to its exploration as an inhibitor for various other enzymes. A notable example is the inhibition of Peptidyl Arginine Deiminases (PADs) . PAD enzymes are implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[21] Naphthalene-based compounds have been identified as highly potent inhibitors of PAD1 and PAD4, with IC₅₀ values in the low micromolar and even nanomolar range, demonstrating superior activity compared to reference inhibitors like Cl-amidine.[21]

Conclusion and Future Perspectives

The naphthalen-1-amine core is unequivocally a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The research synthesized in this guide demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The key to their success lies in the scaffold's ability to be strategically modified, allowing for the fine-tuning of activity against specific biological targets while potentially minimizing off-target effects.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms like tubulin and COX inhibition are known, a deeper understanding of the downstream signaling pathways is required.

-

Selectivity Profiling: For anticancer and anti-inflammatory applications, developing derivatives with high selectivity (e.g., COX-2 over COX-1, or specific cancer cell lines) is paramount to improving therapeutic windows and reducing side effects.[17][22]

-

Pharmacokinetic Optimization: Efforts must be made to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they can reach their target in effective concentrations in vivo.

By leveraging the insights from structure-activity relationship studies and employing the robust evaluation protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of naphthalen-1-amine derivatives.

References

- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives.

- Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates.

- Sharma, S., Srivastava, V. K., & Kumar, A. (n.d.). Anti-inflammatory Activity Of Some Novel α-Amino Naphthalene Derivatives. Arzneimittelforschung.

- Sharma, S., Srivastava, V. K., & Kumar, A. (2002). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittelforschung, 52(2), 123-127.

- Sharma, S., Singh, T., Mittal, R., Saxena, K. K., Srivastava, V. K., & Kumar, A. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152.

- Zaki, E. G., et al. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances.

- National Center for Biotechnology Information. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.

- Muralidharan, V., Seetaramswamy, S., Bhanuprasad, M., & Sindhu, J. (2015). Synthesis and Characterization of Some Novel Naphthalene-Pyrimidine Derivatives as Anti-Inflammatory Agents. Indo American Journal of Pharmaceutical Sciences, 2(4), 851-856.

- MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties.

- ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- ResearchGate. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.

- PMC. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.

- RSC Publishing. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.

- ResearchGate. (n.d.). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Efficacy of Naphthalene-Based Compounds as Potential Therapeutic Agents.

- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones.

- ResearchGate. (n.d.). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Rokade, Y. B., & Sayyed, R. Z. (n.d.). NAPHTHALENE DERIVATIVES: A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- BenchChem. (n.d.). Biological Activity Comparison of 1-Aminonaphthalene-2-acetonitrile derivatives.

- National Center for Biotechnology Information. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.

- Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-410.

- Cheng, Y., et al. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

- National Center for Biotechnology Information. (n.d.). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity.

- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 17. arpi.unipi.it [arpi.unipi.it]

- 18. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iajps.com [iajps.com]

- 20. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Morpholine in Drug Discovery and Development: A Technical Guide

Abstract

Morpholine, a saturated six-membered heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its frequent appearance in a multitude of FDA-approved drugs is a testament to its remarkable utility.[3] This is not a matter of chance, but a direct consequence of the advantageous physicochemical and metabolic properties conferred by the morpholine moiety.[2][4] This technical guide provides an in-depth analysis of the multifaceted role of morpholine in drug discovery. We will explore the fundamental properties that make it an attractive building block, examine its application through case studies of successful drugs, and provide detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this versatile heterocycle in their own discovery programs.

The Morpholine Moiety: A Convergence of Favorable Properties

The success of morpholine in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's overall druglikeness.[2][4] These properties are not merely theoretical; they translate into tangible improvements in potency, selectivity, and pharmacokinetic profiles.[5]

Physicochemical and Pharmacokinetic Advantages

The morpholine ring is not an inert spacer. It actively modulates a molecule's interaction with its biological environment.

-

Modulated Basicity: The presence of the ether oxygen atom withdraws electron density from the nitrogen, reducing its basicity (pKa ≈ 8.4-8.7) compared to other cyclic amines like piperidine.[1][3] This attenuated basicity is highly desirable, as it minimizes the potential for off-target effects associated with strong bases and can improve oral bioavailability.

-

Enhanced Aqueous Solubility: The polar ether oxygen and the nitrogen atom act as hydrogen bond acceptors, significantly improving the aqueous solubility of the parent molecule.[3][6] This is a critical parameter for ensuring adequate drug concentration at the site of action.

-

Metabolic Stability: The morpholine ring itself is generally robust and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3][6] This contributes to a longer half-life and improved bioavailability.

-

Favorable Lipophilicity: The morpholine moiety provides a balanced hydrophilic-lipophilic profile, which is crucial for membrane permeability and crossing the blood-brain barrier (BBB) in CNS-targeted drugs.[6][7]

Morpholine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization. Morpholine is frequently employed as a bioisosteric replacement for other cyclic amines.[3][8]

| Moiety | Typical pKa | Key Features | Rationale for Morpholine Replacement |

| Piperidine | ~11.2 | Strongly basic, lipophilic. | Reduce basicity to avoid toxicity/off-target effects, improve solubility. |

| Piperazine | ~9.8 (N1), ~5.6 (N2) | Two basic centers, often highly polar. | Fine-tune basicity, potentially improve metabolic stability, alter vector of substituents. |

| Thiomorpholine | ~8.4 | Similar pKa, but sulfur can be prone to oxidation. | Improve metabolic stability by replacing the oxidizable sulfur atom. |

The strategic substitution of these rings with morpholine can lead to superior drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Applications in Approved Drugs: Mechanistic Case Studies

The true value of the morpholine scaffold is best illustrated by its incorporation into successful, marketed drugs across various therapeutic areas.[4]

Gefitinib (Iressa®): Targeting Cancer with Enhanced Solubility

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[10][11]

-

Role of Morpholine: The terminal morpholine group, connected via a propoxy linker to the quinazoline core, serves a critical function.[12] It acts as a solubilizing group, which is essential for the drug's oral bioavailability.[13] The tertiary amine of the morpholine can form an ionic bond with residues like Asp800 in the solvent-accessible region of the EGFR active site, contributing to the binding affinity.[12] While the morpholine ring itself can be a site of metabolism, its overall contribution to the pharmacokinetic profile is overwhelmingly positive.[13][14]

Linezolid (Zyvox®): A New Class of Antibiotics

Linezolid was the first of the oxazolidinone class of antibiotics and is crucial for treating infections caused by resistant Gram-positive bacteria.[15]

-

Role of Morpholine: The N-aryl morpholine ring is an integral part of the pharmacophore.[16] Structure-activity relationship (SAR) studies have demonstrated that the morpholine C-ring is essential for its potent antibacterial activity.[17][18] It correctly orients the molecule for binding to the 23S ribosomal RNA of the 50S subunit, inhibiting the formation of the initiation complex required for bacterial protein synthesis.[15] The fluorine atom ortho to the morpholine group also enhances both potency and in vivo efficacy.[19]

Aprepitant (Emend®): Blocking Nausea and Vomiting

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[20][21]

-

Role of Morpholine: In Aprepitant, the morpholine ring acts primarily as a rigid scaffold.[7] It correctly positions the three key interacting pharmacophoric elements for high-affinity binding to the NK1 receptor, blocking the action of substance P.[7][22] The metabolism of aprepitant often involves oxidation at the morpholine ring, but the parent compound's structural integrity, provided by the morpholine, is key to its efficacy.[23]

Synthetic and Evaluative Methodologies

The widespread use of morpholine is also due to its synthetic tractability.[5][24] Numerous methods exist for its incorporation into target molecules.

Illustrative Synthetic Workflow

A common strategy for synthesizing N-aryl morpholines, a frequent motif in bioactive compounds, involves a palladium-catalyzed carboamination reaction. This allows for the efficient construction of the core scaffold.

Diagram: General Synthetic Workflow for N-Aryl Morpholines

Caption: A multi-step workflow for synthesizing substituted N-aryl morpholines.

Experimental Protocol: Palladium-Catalyzed Carboamination

This protocol is a representative procedure for the key cyclization step to form the morpholine ring.[25]

Objective: To synthesize a cis-3,5-disubstituted morpholine via intramolecular carboamination.

Materials:

-

N-aryl ethanolamine derivative (substrate, 1.0 equiv)

-

Aryl or alkenyl bromide (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol %)

-

Tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %)

-

Sodium tert-butoxide (NaOtBu, 2.0 equiv)

-

Anhydrous Toluene

-

Schlenk tube, nitrogen line, magnetic stirrer, heating block

Procedure:

-

Vessel Preparation: Evacuate a Schlenk tube and flame-dry it under vacuum. Backfill with dry nitrogen.

-

Catalyst Loading: To the tube, add Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu (2.0 equiv).

-

Reagent Addition: Evacuate and backfill the tube with nitrogen again. Add the aryl bromide (2.0 equiv).

-

Substrate Addition: Prepare a solution of the N-aryl ethanolamine substrate (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.4 M). Add this solution to the Schlenk tube via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 105 °C.

-

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine product.

In Vitro Evaluation: A Decision-Making Workflow

Once a series of morpholine-containing analogs is synthesized, a logical cascade of assays is required to determine their potential as drug candidates.

Diagram: Early Drug Discovery Evaluation Workflow

Caption: A typical assay cascade for evaluating new chemical entities.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay is crucial for assessing a compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.[26][27]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a morpholine-containing test compound using human liver microsomes.[28]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH solution)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[26]

-

Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

-

96-well plates, incubator (37°C), liquid handling systems

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting with phosphate buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[26]

-

Incubation Setup (96-well plate):

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. This is Time = 0.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN with the internal standard.[28]

-

Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 3000g for 15 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the line from linear regression analysis equals the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate intrinsic clearance (Clᵢₙₜ) = (k / microsomal protein concentration).

-

Conclusion and Future Perspectives

The morpholine scaffold is far more than a simple heterocycle; it is a powerful tool in the medicinal chemist's armamentarium.[2][4] Its ability to confer favorable physicochemical properties, enhance metabolic stability, and serve as a versatile synthetic handle has cemented its status as a privileged structure.[1][5] From oncology to infectious diseases and CNS disorders, morpholine-containing drugs have made a significant impact on human health.[3][6]

Future work will likely focus on the exploration of novel morpholine bioisosteres and the development of new synthetic methodologies to access more complex and diverse morpholine-based scaffolds.[9][24] As our understanding of structure-property relationships continues to deepen, the strategic application of the morpholine moiety will undoubtedly continue to yield novel and effective therapeutic agents.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-577. Retrieved from [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]

-

Jadhav, S. B., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 203-225. Retrieved from [Link]

-

Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48). Retrieved from [Link]

-

Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review. Retrieved from [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

-

Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

-

Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 12(20), 4682–4685. Retrieved from [Link]

-

Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. Retrieved from [Link]

-

Ruijter, E., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 886–889. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

-

Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

-

Aprepitant – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Obach, R. S. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

-

Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. OUCI. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Rege, P. V., et al. (2009). Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 548-551. Retrieved from [Link]

-

Kumari, A., & Singh, R. K. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Retrieved from [Link]

-

Therapies Gefitinib Summary. (n.d.). CIViC. Retrieved from [Link]

-

Proposed metabolic pathways of gefitinib in humans in vivo Compound... (n.d.). ResearchGate. Retrieved from [Link]

-

Gefitinib. (n.d.). PharmaCompass. Retrieved from [Link]

-

Linezolid. (n.d.). PubChem. Retrieved from [Link]

-

Gefitinib. (n.d.). PubChem. Retrieved from [Link]

-

Singh, G., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Advances, 11(50), 31541-31551. Retrieved from [Link]

-

Structures of the morpholine parent heterocycle, and linezolid,... (n.d.). ResearchGate. Retrieved from [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(24), 3012-3046. Retrieved from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6649. Retrieved from [Link]

-

Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 4(5), 715-724. Retrieved from [Link]

-

Prommer, E. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. American Journal of Hospice and Palliative Medicine, 22(5), 383-388. Retrieved from [Link]

-

Grunberg, S. M. (2004). Aprepitant for Chemotherapy-Induced Nausea and Vomiting. Clinical Journal of Oncology Nursing, 8(2), 198-200. Retrieved from [Link]

-

Understanding Aprepitant's Role in Combating Chemotherapy-Induced Nausea. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 10. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mercell.com [mercell.com]

- 27. mttlab.eu [mttlab.eu]

- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to the Preliminary Bioactivity Screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine

Executive Summary

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, underpinned by a systematic and robust biological evaluation. This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a compound of nascent interest. Lacking prior characterization, the initial approach must be both broad to uncover diverse activities and deep to validate initial findings. We present a logical workflow commencing with foundational cytotoxicity profiling to establish a therapeutic window, followed by a hypothesis-driven screen against high-value therapeutic target classes—protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This structure is designed to efficiently identify, characterize, and validate potential "hits," thereby providing a solid foundation for subsequent hit-to-lead and lead optimization campaigns.[1][2] Each stage is detailed with field-proven protocols, data interpretation guidelines, and the rationale behind experimental choices, ensuring a scientifically rigorous and self-validating screening cascade.

Introduction: Characterizing a Novel Naphthalen-1-amine Derivative

The molecule 4-(2-Morpholinoethoxy)naphthalen-1-amine presents a compelling structural framework for biological investigation. Its core, a naphthalen-1-amine scaffold, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and cytotoxic agents.[3][4] The morpholinoethoxy side chain is often incorporated to enhance aqueous solubility and favorable pharmacokinetic properties, suggesting a design oriented toward drug-like characteristics.

The primary objective of this preliminary screening is to systematically interrogate the bioactivity of this molecule. The process is not merely about data collection but about building a coherent biological profile that informs future research. This guide provides the strategic framework and detailed methodologies to achieve that goal.

Part 1: Foundational Screening – Establishing the Cytotoxicity Profile

Rationale: Before exploring specific mechanisms of action, it is imperative to determine the compound's inherent effect on cell viability. This foundational step serves two purposes: 1) it identifies potential cytotoxic activity, which is a desired outcome for oncology applications, and 2) it defines the non-toxic concentration range for subsequent, more sensitive mechanistic assays.[5] Employing orthogonal assays that measure different aspects of cell health provides a more reliable and complete picture, reducing the risk of misleading results from assay-specific artifacts.[6]

Protocol 1: General Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, serving as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate a panel of cells (e.g., human breast cancer MCF-7, lung cancer A549, and non-cancerous murine fibroblast NIH/3T3) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in culture medium, typically ranging from 100 µM down to 0.1 nM. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.[8]

Protocol 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10] It is an excellent orthogonal method to the MTT assay because it measures cell death (membrane leakage) rather than metabolic function.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel set of 96-well plates.

-

Establish Controls: For each cell line, prepare three control groups:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 1 hour before the end of incubation.

-

Medium Background: Wells with medium but no cells.

-

-

Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity using the formula: [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100. Determine the IC50 value from the resulting dose-response curve.[11]

Data Presentation and Interpretation

Summarize the results in a table to facilitate comparison across cell lines.

| Cell Line | Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Selectivity Index (Normal/Cancer) |

| MCF-7 | Breast Cancer | Result | Result | N/A |

| A549 | Lung Cancer | Result | Result | N/A |

| NIH/3T3 | Normal Fibroblast | Result | Result | IC50(NIH/3T3) / IC50(Cancer) |

The IC50 value represents the concentration at which the compound inhibits 50% of the measured response.[12] A lower IC50 indicates higher potency. The Selectivity Index provides a preliminary measure of the compound's potential therapeutic window. A higher index suggests greater selectivity for cancer cells over normal cells.

Part 2: Tiered, Target-Class Screening

Rationale: With a cytotoxicity profile established, the next phase involves screening the compound against major families of drug targets to identify a potential mechanism of action. This hypothesis-driven approach is based on the structural alerts within the molecule. The naphthalene core is a common feature in ATP-competitive kinase inhibitors, while the overall structure could plausibly interact with the binding pockets of GPCRs or ion channels.[13][14]

Protein Kinase Inhibition Profiling

Justification: The deregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target class for therapeutic development.[14] A broad-spectrum biochemical screen is the most efficient method to identify potential kinase-directed activity.

Protocol 3: Broad-Spectrum Kinase Panel Screen (Radiometric Assay) While various formats exist (e.g., fluorescence polarization), the radiometric [³³P]-ATP filter binding assay remains a gold standard for its direct measurement of enzymatic activity and low rate of false positives.[15] This service is typically performed by a specialized contract research organization (CRO).

Methodology:

-

Compound Submission: Provide the compound to the CRO at a specified concentration (e.g., 10 mM in DMSO).

-

Primary Screen: The compound is screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of dozens to hundreds of purified protein kinases.

-

Reaction: The kinase reaction is initiated by adding [³³P]-ATP. The reaction mixture includes the specific kinase, its substrate (a peptide or protein), and the test compound.

-

Termination and Measurement: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unreacted [³³P]-ATP is washed away. The radioactivity retained on the filter, corresponding to kinase activity, is measured using a scintillation counter.

-

Analysis: The activity in the presence of the test compound is compared to a vehicle control to calculate the percent inhibition.

Data Presentation:

| Kinase Target | Kinase Family | % Inhibition at 10 µM |

| EGFR | Tyrosine Kinase | Result |

| VEGFR2 | Tyrosine Kinase | Result |

| CDK2/cyclin A | Serine/Threonine Kinase | Result |

| AKT1 | Serine/Threonine Kinase | Result |

| PKA | Serine/Threonine Kinase | Result |

A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

G-Protein Coupled Receptor (GPCR) Modulation

Justification: GPCRs constitute the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[13] Functional assays measuring downstream second messengers like calcium (for Gq-coupled receptors) or cAMP (for Gs/Gi-coupled receptors) are robust methods for high-throughput screening.[16][17]

Protocol 4: Calcium Mobilization Assay for Gq-Coupled GPCRs This assay uses a fluorescent indicator to detect the transient increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.[18]

Methodology:

-

Cell Culture: Use a cell line engineered to express a specific Gq-coupled GPCR of interest (e.g., HEK293 expressing the M1 muscarinic receptor).

-

Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the test compound and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).

-

Agonist Challenge: For antagonist screening, pre-incubate with the test compound for 15-30 minutes before adding a known agonist for the receptor.

-

Analysis: Analyze the fluorescence signal for changes relative to baseline. Agonists will induce a signal spike, while antagonists will blunt the spike produced by a known agonist.

Ion Channel Modulation

Justification: Ion channels are critical for a vast range of physiological processes, and their modulation is a key therapeutic strategy.[19] Furthermore, assessing off-target activity at cardiac ion channels (e.g., hERG) is a mandatory step in safety pharmacology.[20]

Protocol 5: High-Throughput Ion Channel Screening (Fluorescence-based) Fluorescence-based assays using ion-specific indicators or voltage-sensitive dyes offer a high-throughput method for preliminary screening.[21][22]

Methodology:

-

Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., Nav1.5 or hERG).

-

Dye Loading: Load cells with an appropriate fluorescent indicator (e.g., a thallium flux indicator for potassium channels or a membrane potential-sensitive dye).

-

Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.

-

Activation and Measurement: Add an activating stimulus (e.g., a depolarizing agent like potassium chloride or a specific channel activator). Immediately measure the change in fluorescence using a dedicated plate reader.

-

Analysis: Quantify the compound's effect (inhibition or activation) on the fluorescence signal change and calculate EC50 (for activators) or IC50 (for inhibitors).[23]

Part 3: Hit Validation and Confirmation

Key Validation Steps:

-

Compound Integrity Confirmation: The first and most critical step is to obtain a fresh, high-purity sample of the compound. This can be achieved by re-synthesis or re-purification of the original batch. The identity and purity (>95%) of this new sample must be confirmed using analytical methods like LC-MS and NMR. This step eliminates the possibility that the observed activity was due to a contaminant.[24]

-